Fmoc-ala-N-carboxyanhydride
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Overview
Description
Fmoc-ala-N-carboxyanhydride is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) derivatives. These compounds are widely used in organic synthesis, particularly in the field of peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-ala-N-carboxyanhydride typically involves the protection of amino acids using the Fmoc group. One common method is the reaction of the amino acid with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-ala-N-carboxyanhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.
Coupling Reactions: It can react with other amino acids or peptides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form peptide bonds.
Common Reagents and Conditions
Bases: Piperidine, triethylamine
Solvents: Dichloromethane, dimethylformamide (DMF)
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Major Products
The major products formed from these reactions are peptides and oligonucleotides, which are essential in various biochemical applications .
Scientific Research Applications
Fmoc-ala-N-carboxyanhydride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis.
Biology: Facilitates the synthesis of peptides and proteins for biological studies.
Medicine: Plays a crucial role in the development of peptide-based drugs.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action of Fmoc-ala-N-carboxyanhydride involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . This process is facilitated by the formation of a stable carbamate linkage between the Fmoc group and the amino acid .
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid
- **(2S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-benzoylpyrrolidine-2-carboxylic acid
Uniqueness
Fmoc-ala-N-carboxyanhydride is unique due to its specific structure that provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11-17(21)25-19(23)20(11)18(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBSZLYHMUTNEJ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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